![molecular formula C21H21ClN2O B1680900 Sch-37370 CAS No. 117796-52-8](/img/structure/B1680900.png)
Sch-37370
Overview
Description
SCH-37370, also known as N-Acetyldesloratadine, is a potent and orally active dual antagonist of platelet-activating factor and histamine. It is known for its ability to inhibit platelet aggregation and block histamine-H1 receptors in the brain. This compound has shown significant potential in treating allergic diseases such as asthma due to its dual antagonistic properties .
Mechanism of Action
Target of Action
Sch-37370, also known as N-Acetyldesloratadine, is a potent, orally active dual antagonist of platelet-activating factor (PAF) and histamine . These are its primary targets.
- PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .
- Histamine is an organic nitrogenous compound involved in local immune responses and regulating physiological function in the gut. It also acts as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
This compound selectively inhibits PAF-induced aggregation of human platelets and also competes with PAF binding to specific sites in membrane preparations from human lungs . It also blocks the binding of [3H]pyrilamine to histamine-H1 receptors in rat brain membranes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the signaling pathways of PAF and histamine. By acting as an antagonist, this compound can inhibit the physiological responses typically induced by these mediators, such as bronchospasm, inflammation, and allergic reactions .
Pharmacokinetics
This compound is administered orally and has shown to be effective in inhibiting PAF and histamine-induced bronchospasm in guinea pigs
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of physiological responses induced by PAF and histamine. This includes the prevention of bronchospasm, inflammation, and allergic reactions .
Biochemical Analysis
Biochemical Properties
Sch-37370 selectively inhibits PAF-induced aggregation of human platelets . It also competes with PAF binding to specific sites in membrane preparations from human lungs . This suggests that this compound interacts with PAF receptors and histamine-H1 receptors, blocking their activation and subsequent biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits PAF- and histamine-induced bronchospasm in guinea pigs . This indicates that this compound influences cell function by modulating cell signaling pathways associated with PAF and histamine .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PAF and histamine-H1 receptors, thereby inhibiting their activation . This leads to a decrease in PAF- and histamine-induced cellular responses, including bronchospasm .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on PAF-induced aggregation of human platelets and bronchospasm suggest that it has a stable and long-lasting impact on cellular function .
Dosage Effects in Animal Models
In animal models, this compound exhibits dose-dependent effects. Administered intravenously to guinea pigs, it is an equipotent antagonist of PAF and histamine-induced bronchospasm . Orally in guinea pigs, this compound is somewhat more effective against bronchospasms to histamine than against PAF .
Metabolic Pathways
Its ability to inhibit PAF and histamine suggests that it may interact with enzymes and cofactors involved in the metabolism of these mediators .
Transport and Distribution
Given its potent effects on PAF and histamine signaling, it is likely that it interacts with transporters or binding proteins associated with these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
SCH-37370 is synthesized from a series of amide analogs of the histamine H1 antagonist, azatadine. The synthesis involves the acetylation of desloratadine, resulting in the formation of N-Acetyldesloratadine. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
SCH-37370 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
SCH-37370 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual antagonistic properties and reaction mechanisms.
Biology: Investigated for its effects on platelet aggregation and histamine receptor binding.
Medicine: Explored for its potential in treating allergic diseases such as asthma and other inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Azatadine: A histamine H1 antagonist from which SCH-37370 is derived.
Loratadine: Another histamine H1 antagonist with similar properties.
Desloratadine: The parent compound of this compound, known for its antihistamine effects.
Uniqueness
This compound is unique due to its dual antagonistic properties, targeting both platelet-activating factor and histamine receptors. This dual action makes it more effective in treating allergic diseases compared to compounds that only target one pathway. Its ability to inhibit platelet aggregation and block histamine receptors simultaneously provides a broader therapeutic potential .
Biological Activity
Sch-37370, also known as N-acetyldesloratadine, is a compound that has gained attention for its dual antagonistic properties against platelet-activating factor (PAF) and histamine. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in various models, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 352.857 g/mol |
CAS Number | 117796-52-8 |
Density | 1.257 g/cm |
Boiling Point | 546.9 ºC at 760 mmHg |
Flash Point | 284.5 ºC |
This compound functions primarily as a dual antagonist targeting both PAF and histamine receptors. The inhibition of PAF is particularly significant as this factor plays a critical role in inflammation and allergic responses. The compound has demonstrated an IC50 value of 0.6 µM for inhibiting PAF-induced aggregation of human platelets, indicating its potency in modulating platelet activity .
Biological Activity
- Inhibition of DPP-IV : this compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones like GLP-1 and GIP. This inhibition leads to increased levels of these hormones, promoting insulin secretion and lowering blood sugar levels.
- Antagonistic Effects : In animal studies, this compound effectively blocked hypotension induced by PAF and mitigated cutaneous reactions caused by histamine. These results suggest its potential utility in treating allergic conditions and cardiovascular diseases.
-
Efficacy in Models : The compound has been tested in various animal models, showing significant efficacy:
- Hypotension in Rats : this compound effectively prevented hypotensive responses.
- Allergic Reactions in Monkeys : It reduced skin reactions induced by histamine.
Case Studies
Research highlights the clinical relevance of this compound through various case studies that illustrate its effectiveness:
- Asthma Treatment : A study indicated that this compound could be more efficacious than traditional antihistamines in managing asthma due to its dual action on PAF and histamine pathways .
- Platelet Aggregation : In vitro studies demonstrated that this compound's inhibition of platelet aggregation could have implications for cardiovascular therapies, particularly in conditions characterized by excessive platelet activation.
Comparative Analysis
When compared to other compounds with similar antagonistic properties, this compound presents unique advantages:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Compound A | Antagonist of PAF | Selective for specific receptor subtypes |
Compound B | Dual antagonist (histamine/PAF) | Higher potency than this compound |
Compound C | Histamine receptor antagonist | Different chemical scaffold |
This compound stands out due to its dual antagonistic action, which may provide broader therapeutic benefits compared to single-target compounds .
Properties
IUPAC Name |
1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-14(25)24-11-8-15(9-12-24)20-19-7-6-18(22)13-17(19)5-4-16-3-2-10-23-21(16)20/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTBEMVEAFMWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151911 | |
Record name | Sch 37370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117796-52-8 | |
Record name | Sch 37370 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117796528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sch 37370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-{13-chloro-4-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}piperidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SCH-37370 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA60WRR45J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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